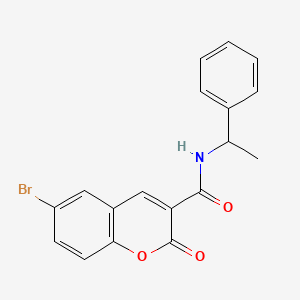

6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Description

6-Bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a brominated coumarin core (2H-chromene-2-one) substituted at the 3-position with a carboxamide group linked to a 1-phenylethyl moiety. Its molecular formula is C₁₈H₁₄BrNO₃, with a molecular weight of 388.22 g/mol. The compound is structurally optimized for interactions with biological targets, particularly acetylcholinesterase (AChE), as part of coumarin–BMT hybrids designed to treat neurodegenerative disorders . Synthetic protocols for analogous compounds involve coupling brominated coumarin-3-carboxylic acid with amine derivatives, yielding moderate-to-high purity products (e.g., 38% yield for a related pentyl-linked analog) .

Properties

IUPAC Name |

6-bromo-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-11(12-5-3-2-4-6-12)20-17(21)15-10-13-9-14(19)7-8-16(13)23-18(15)22/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCJNOYFOFPKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide are strongly influenced by its substituents. Key comparisons with structurally related compounds include:

- Phenylethyl vs. However, this may reduce aqueous solubility, a trade-off observed in coumarin derivatives .

- Bromine Substitution: The 6-bromo substituent is critical for electronic modulation and steric hindrance, which may improve target selectivity. In contrast, non-brominated analogs (e.g., KTH-13-Me) rely on methyl/phenylethyl groups for anticancer activity .

Chain Length and Bioactivity

Varying the alkyl chain length in the carboxamide moiety significantly impacts activity:

- Pentyl-linked analog (7c) : Exhibits AChE inhibition (IC₅₀ = 0.82 µM) due to optimal fit in the enzyme’s active site .

- Heptyl-linked analog (9c) : Longer chain reduces potency (IC₅₀ = 1.34 µM), suggesting steric clashes or reduced flexibility .

- 1-Phenylethyl vs. Polyaromatic Groups: The phenylethyl group balances hydrophobicity and π-π stacking, whereas bulkier groups (e.g., methanoacridinyl in 7c/9c) may hinder diffusion .

Antimicrobial and Anticancer Profiles

- and gram-positive bacteria .

- Anticancer Potential: Analogous brominated coumarins (e.g., KTH-13) induce apoptosis via mitochondrial pathways, suggesting the target compound may share similar mechanisms .

Notes on Crystallography and Computational Tools

- SHELX Suite : Used for crystallographic refinement of related compounds, enabling precise determination of hydrogen-bonding patterns and molecular packing .

- Mercury Software : Facilitates visualization of intermolecular interactions (e.g., π-stacking of phenylethyl groups) critical for stability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.